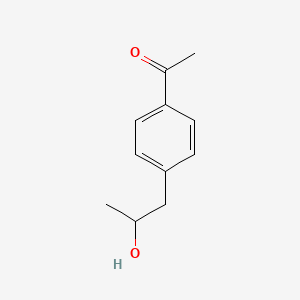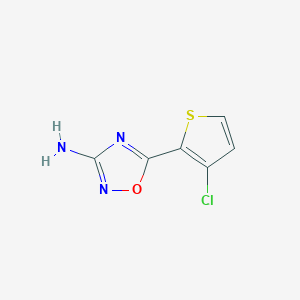
3-(3-Pyridinyl)-2-propynal
概要
説明
3-(3-Pyridinyl)-2-propynal is an organic compound characterized by the presence of both pyridine and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: 3-(3-Pyridinyl)propionic acid.
Reduction: 3-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
類似化合物との比較
- 3-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
Comparison: 3-(3-Pyridinyl)-2-propynal is unique due to the presence of both an aldehyde and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups .
特性
分子式 |
C8H5NO |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
3-pyridin-3-ylprop-2-ynal |
InChI |
InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H |
InChIキー |
LRWHPNRJCDEOMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C#CC=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














